N-(3,4-dichlorophenyl)[1-(2-furylmethyl)-4-hydroxy-6-methyl-2-oxo(3-hydropyrid yl)]carboxamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include its physical appearance (solid, liquid, color, etc.) and any distinctive odors or tastes.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity or basicity, reactivity with other substances, and stability are also analyzed.Scientific Research Applications
Antimicrobial Applications
A study on related chemical compounds synthesized for potential antimicrobial applications found that these compounds exhibited in vitro antibacterial and antifungal activities against a variety of pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The structures of these compounds were elucidated using various spectroscopic techniques, indicating their potential utility in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Chemical Synthesis and Characterization
Research on the oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides using manganese(III) acetate led to the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides. This demonstrates a method for regio- and stereoselective synthesis, which could be relevant for the synthesis and characterization of N-(3,4-dichlorophenyl)[1-(2-furylmethyl)-4-hydroxy-6-methyl-2-oxo(3-hydropyridyl)]carboxamide and related compounds (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).
Anticonvulsant Properties
The crystal structures of three anticonvulsant enaminones were determined, highlighting the importance of hydrogen bonding in their stability and potentially indicating the relevance of similar compounds in anticonvulsant research (Kubicki, Bassyouni, & Codding, 2000).
Synthesis of Biological Agents
A study involving the synthesis of some new 1,2,3,4-tetrahydropyrimidine-2-thiones and their derivatives as potential biological agents provides insights into the chemical synthesis techniques that could be applied to N-(3,4-dichlorophenyl)[1-(2-furylmethyl)-4-hydroxy-6-methyl-2-oxo(3-hydropyridyl)]carboxamide. These compounds were evaluated for their antimicrobial activities, showing significant inhibition on bacterial and fungal growth (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).
Structure and Hydrogen Bonding
Research on N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide compounds, with X = 2 and 4, discussed the stabilization of these structures by extensive intramolecular hydrogen bonds. The study’s findings on hydrogen bonding and molecular structure could be relevant to understanding the properties of N-(3,4-dichlorophenyl)[1-(2-furylmethyl)-4-hydroxy-6-methyl-2-oxo(3-hydropyridyl)]carboxamide (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, potential applications, or further studies into the compound’s properties or mechanism of action.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4/c1-10-7-15(23)16(18(25)22(10)9-12-3-2-6-26-12)17(24)21-11-4-5-13(19)14(20)8-11/h2-8,23H,9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQMOMWZHPUYOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)[1-(2-furylmethyl)-4-hydroxy-6-methyl-2-oxo(3-hydropyrid yl)]carboxamide |
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